molecular formula C11H16N2O2 B13466263 6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid

6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid

Cat. No.: B13466263
M. Wt: 208.26 g/mol
InChI Key: QWAQJSRQHWLZCI-UHFFFAOYSA-N
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Description

6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid is a pyridine-based heterocyclic compound characterized by a methyl(2-methylpropyl)amino substituent at the 6-position and a carboxylic acid group at the 3-position of the pyridine ring. While direct pharmacological or biochemical data for this specific compound are sparse in the provided evidence, its structural analogs and related pyridine derivatives have been extensively studied in neuroscience, oncology, and synthetic chemistry.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

6-[methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-8(2)7-13(3)10-5-4-9(6-12-10)11(14)15/h4-6,8H,7H2,1-3H3,(H,14,15)

InChI Key

QWAQJSRQHWLZCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C)C1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid typically involves the reaction of 6-chloronicotinic acid with methyl(2-methylpropyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of pyridine-3-methanol derivatives.

    Substitution: Formation of N-substituted pyridine derivatives.

Scientific Research Applications

6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine-3-carboxylic Acid Derivatives

Compound 1 : 6-({2-[2-Fluoro-6-(trifluoromethyl)phenoxy]-2-methylpropyl}carbamoyl)pyridine-3-carboxylic acid (M8-An)
  • Structure: Features a carbamoyl linkage to a bulky 2-fluoro-6-(trifluoromethyl)phenoxy group and a 2-methylpropyl chain.
  • In preclinical studies, subcutaneous administration (30 mg/kg) failed to reverse cold hypersensitivity in rodent models, contrasting with Nav1.8 and TRPA1 antagonists that showed efficacy .
  • Applications : Investigated for neuropathic pain modulation.
Compound 2 : 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • Structure: Imidazopyridine core with an amino group and phenyl substituent.
  • Activity: A food-derived mutagen and carcinogen. Induces colon and mammary carcinomas in rats at dietary concentrations of 0.01–0.08% .
  • Applications: Used in carcinogenicity studies to model dietary carcinogen exposure.
Compound 3 : 6-[3-(Dimethylamino)propoxy]pyridine-3-carboxylic Acid
  • Structure: Contains a dimethylamino-propoxy substituent at the 6-position.
  • Applications : Listed as a commercially available reagent (2 suppliers) .

Key Comparison Table

Property 6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic Acid M8-An (TRPM8 Antagonist) PhIP (Carcinogen)
Molecular Weight ~250.3 g/mol (calculated) ~496.4 g/mol (estimated) 213.2 g/mol
Substituents Methyl(2-methylpropyl)amino, carboxylic acid Carbamoyl-phenoxy, 2-methylpropyl Imidazopyridine, phenyl, amino
Biological Activity Undocumented in evidence TRPM8 antagonist (ineffective in cold hypersensitivity) Carcinogenic (colon, mammary tumors)
Commercial Status Discontinued Synthesized in-house (Takeda Cambridge Ltd) Commercially available as research standard

Mechanistic and Pharmacological Insights

TRPM8 Antagonists

M8-An, a structurally complex pyridine derivative, exemplifies the challenges in targeting TRPM8 for neuropathic pain. Despite its design to block cold-sensitive TRPM8 channels, it failed to reverse cold hypersensitivity in preclinical models, unlike Nav1.8 antagonists (e.g., A803467) or TRPA1 blockers (e.g., A967079) . This highlights the importance of substituent optimization for target specificity.

Carcinogenic Heterocyclic Amines

PhIP and similar imidazopyridines (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline) form DNA adducts via guanine interactions, driving carcinogenesis even at low dietary doses . While this compound lacks documented mutagenicity, its structural resemblance to heterocyclic amines warrants caution in toxicity assessments.

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